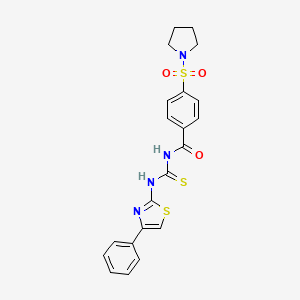
N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in recent years due to its potential as an anticancer agent. PTC-209 was first discovered by scientists at the Scripps Research Institute in 2010 and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Anticancer Properties
This compound has shown promise in inhibiting cancer cell growth. Researchers have investigated its effects on various cancer types, including breast, lung, and colon cancer. Mechanistically, it interferes with cell cycle progression, induces apoptosis, and targets specific signaling pathways .
Anti-inflammatory Activity
“N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” exhibits anti-inflammatory properties. It suppresses pro-inflammatory cytokines and modulates immune responses. This makes it a potential candidate for treating inflammatory diseases .
Antimicrobial Effects
Studies have explored its antibacterial and antifungal activities. The compound demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. Researchers are investigating its potential as an alternative to existing antimicrobial agents .
Neuroprotective Potential
Preclinical studies suggest that this compound may protect neurons from oxidative stress and neurodegenerative processes. It could be relevant in conditions like Alzheimer’s disease and Parkinson’s disease .
Cardiovascular Applications
The compound’s vasodilatory effects have caught researchers’ attention. It may improve blood flow and reduce hypertension. Further investigations are needed to validate its cardiovascular benefits .
Antidiabetic Properties
Initial experiments indicate that “N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” might regulate glucose metabolism. Its potential as an adjunct therapy for diabetes management warrants further exploration .
IMPPAT 2.0 Database. Indian Medicinal Plants, Phytochemistry And Therapeutics
properties
IUPAC Name |
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c26-19(16-8-10-17(11-9-16)31(27,28)25-12-4-5-13-25)23-20(29)24-21-22-18(14-30-21)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2,(H2,22,23,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMNUXNTMUEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-phenylthiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2460888.png)
![N-Methyl-1-pyrazin-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-amine](/img/structure/B2460889.png)
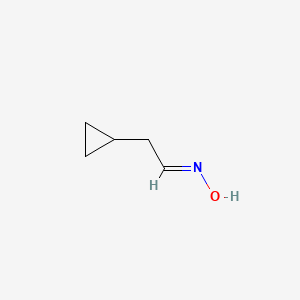
![3-[(4-Bromophenyl)sulfonyl]-5-[4-(2,5-dimethylphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2460891.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2460892.png)
![N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide](/img/structure/B2460893.png)
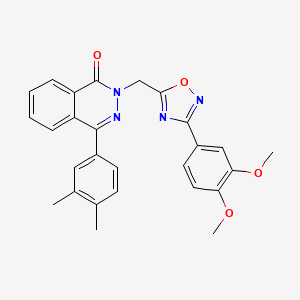

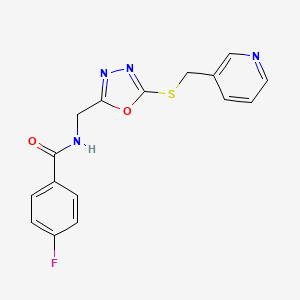
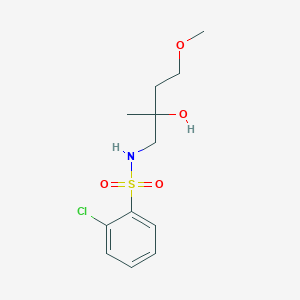
![5-(2-Oxo-2-piperidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2460905.png)

![1-[(6-bromonaphthalen-2-yl)oxy]-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol](/img/structure/B2460907.png)
![Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/no-structure.png)